molecular formula C14H14F3N3O4S B2547419 ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1322721-81-2

ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2547419
CAS No.: 1322721-81-2
M. Wt: 377.34
InChI Key: JICNUVIWXSSCIA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14F3N3O4S and its molecular weight is 377.34. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Ethyl 3-methyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. The corrosion inhibition efficiency reached up to 98.8% at certain concentrations, indicating a strong protective effect against corrosion. The studies employed techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibition performance. Surface analysis through scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirmed the formation of a protective layer on the mild steel surface. Theoretical simulations supported these findings, providing insights into the interaction mechanisms between the inhibitor molecules and the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Synthesis and Characterization

Studies have focused on the synthesis, characterization, and the investigation of structural and electronic properties of this compound derivatives. These compounds have been synthesized through various chemical reactions, including one-pot condensation processes. Single crystal X-ray diffraction and density functional theory (DFT) calculations have been utilized to elucidate their molecular structures and understand their electronic configurations. These studies contribute to the broader field of organic synthesis, offering potential applications in designing new materials and pharmaceuticals (Viveka et al., 2016).

Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety, including this compound derivatives, has shown promising results for use as antibacterial agents. These compounds exhibited significant antibacterial activity against a range of bacterial strains, highlighting their potential in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).

Fluorescent Molecules

The synthesis and investigation of this compound derivatives have unveiled their potential as novel fluorescent molecules. This fluorescence property opens up new possibilities for their application in bioimaging and molecular probes, where they could serve as tools for visualizing biological processes at the molecular level (Wu et al., 2006).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of this compound derivatives. These compounds have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities, making them attractive candidates for further development into antimicrobial drugs (Bhat et al., 2016).

Mechanism of Action

Properties

IUPAC Name

ethyl 5-methyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c1-3-24-13(21)11-8(2)18-19-12(11)25(22,23)20-10-6-4-9(5-7-10)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNUVIWXSSCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.